molecular formula C7H11BrN2O2S B11783487 5-Bromo-1-isopropyl-4-(methylsulfonyl)-1H-pyrazole

5-Bromo-1-isopropyl-4-(methylsulfonyl)-1H-pyrazole

Cat. No.: B11783487
M. Wt: 267.15 g/mol
InChI Key: MYOHRSZDBAUZPD-UHFFFAOYSA-N
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Description

5-Bromo-1-isopropyl-4-(methylsulfonyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at position 5, an isopropyl group at position 1, and a methylsulfonyl group at position 4. These substituents confer unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 5-Bromo-1-isopropyl-4-(methylsulfonyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable pyrazole precursor, followed by the introduction of the isopropyl and methylsulfonyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. detailed synthetic routes and reaction conditions are often proprietary and may vary between different research and industrial laboratories.

Chemical Reactions Analysis

5-Bromo-1-isopropyl-4-(methylsulfonyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at position 5 can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The methylsulfonyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-1-isopropyl-4-(methylsulfonyl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-isopropyl-4-(methylsulfonyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites on target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

5-Bromo-1-isopropyl-4-(methylsulfonyl)-1H-pyrazole can be compared with other similar compounds, such as:

    5-Bromo-1-isopropyl-4-methyl-1H-pyrazole: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.

    1-Isopropyl-4-(methylsulfonyl)-1H-pyrazole: Lacks the bromine atom, which may affect its reactivity and applications.

    5-Bromo-1-isopropyl-1H-pyrazole:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct properties and make it suitable for various specialized applications.

Properties

Molecular Formula

C7H11BrN2O2S

Molecular Weight

267.15 g/mol

IUPAC Name

5-bromo-4-methylsulfonyl-1-propan-2-ylpyrazole

InChI

InChI=1S/C7H11BrN2O2S/c1-5(2)10-7(8)6(4-9-10)13(3,11)12/h4-5H,1-3H3

InChI Key

MYOHRSZDBAUZPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)S(=O)(=O)C)Br

Origin of Product

United States

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